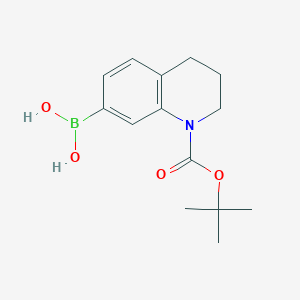

1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid” is a boronic acid derivative with the CAS Number: 1926137-46-3 . It has a molecular weight of 277.13 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, which are important structural motifs of various natural products and therapeutic lead compounds, has been a subject of considerable research interest . A two-step procedure involving a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination has been reported to give direct access to 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis

The InChI code for this compound is1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-4-5-10-6-7-11(15(18)19)9-12(10)16/h6-7,9,18-19H,4-5,8H2,1-3H3 . This indicates that the compound has a molecular formula of C14H20BNO4 . Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroquinolines have been studied extensively. For instance, multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroquinolines have been highlighted . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are of interest .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Boronic acids exhibit promising anticancer properties. Researchers have investigated their potential as proteasome inhibitors, inspired by the success of bortezomib (a boronic acid-based drug) in treating multiple myeloma. These compounds inhibit proteasomes, leading to the accumulation of misfolded proteins and cell death. Further studies are ongoing to optimize boronic acid derivatives for targeted cancer therapy .

Antibacterial Applications

Boronic acids have demonstrated antibacterial activity against various pathogens. They can inhibit bacterial enzymes, disrupt cell membranes, and interfere with essential metabolic pathways. Researchers explore their potential as novel antibiotics, especially in the context of antibiotic-resistant bacteria .

Antiviral Properties

Some boronic acids exhibit antiviral effects by inhibiting viral enzymes or interfering with viral replication. These compounds may hold promise in the development of antiviral drugs, although more research is needed to fully understand their mechanisms of action .

Sensors and Detection Systems

Boronic acids are excellent candidates for designing biosensors and chemical sensors. Their reversible binding to diols (such as sugars) allows for the detection of specific molecules. Researchers have used boronic acid-based sensors for glucose monitoring, environmental pollutant detection, and other applications .

Drug Delivery Systems

Boronic acids can be incorporated into drug delivery systems. By exploiting their affinity for diols, researchers have designed prodrugs that release active compounds selectively in response to specific cellular conditions (e.g., elevated glucose levels). These systems enhance drug targeting and reduce side effects .

Synthetic Processes and Derivatives

The synthesis of boronic acid derivatives is relatively straightforward. Researchers have developed efficient methods for introducing boronic acid groups into bioactive molecules. These modifications often improve selectivity, physicochemical properties, and pharmacokinetics of existing drugs .

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers for bond formation .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The newly formed metal-boron bond can then undergo oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, is a key step in many synthetic pathways. It allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific context of the synthesis, but generally, it enables the construction of complex organic molecules from simpler precursors .

Result of Action

The result of the action of 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and other chemically complex structures .

Action Environment

The efficacy and stability of 1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a suitable transition metal catalyst (such as palladium), the pH of the reaction environment, and the temperature . The Suzuki-Miyaura reaction is known for its tolerance to a wide range of reaction conditions, contributing to its widespread use in organic synthesis .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on 1,2,3,4-tetrahydroquinolines, including “1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid”, are promising. Given their diverse biological activities and their presence in various natural and synthetic compounds, there is considerable interest in the scientific community for the development of novel 1,2,3,4-tetrahydroquinoline analogs with potent biological activity .

Eigenschaften

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-7-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-4-5-10-6-7-11(15(18)19)9-12(10)16/h6-7,9,18-19H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYNWTITBYUFJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B6330559.png)

![2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330574.png)

![2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330602.png)